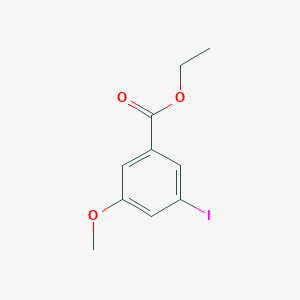

Ethyl 3-iodo-5-methoxybenzoate

Description

The exact mass of the compound this compound is 305.97529 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-iodo-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-3-14-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYZPGYTZQEBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210824-95-5 | |

| Record name | ethyl 3-iodo-5-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-iodo-5-methoxybenzoate from 3,5-dihydroxybenzoic acid

Abstract

This technical guide provides a detailed, research-grade methodology for the synthesis of Ethyl 3-iodo-5-methoxybenzoate, a valuable substituted aromatic building block, starting from the readily available precursor, 3,5-dihydroxybenzoic acid. The synthetic route presented herein addresses the significant regiochemical challenges posed by the starting material's functional groups. A direct electrophilic iodination is unfeasible due to the meta-directing nature required for the final product, which contradicts the strong ortho-, para-directing influence of the hydroxyl and methoxy substituents. Therefore, this guide outlines a robust, multi-step strategy involving protection, functional group interconversion, and modern cross-coupling techniques to achieve the target molecule with high fidelity. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and justifications for the chosen chemical transformations, providing a comprehensive resource for researchers in organic synthesis and drug development.

Strategic Synthesis Design: Overcoming Regiochemical Hurdles

The synthesis of this compound from 3,5-dihydroxybenzoic acid presents a classic problem of regiocontrol. The starting material possesses a C₂ᵥ symmetry, with two electronically equivalent phenolic hydroxyl groups and a carboxylic acid. The target molecule requires the introduction of an iodo group and a methoxy group at the 3- and 5-positions, respectively, relative to the C1 ester.

A cursory analysis might suggest a direct sequence of methylation and iodination. However, the powerful ortho-, para-directing nature of both the hydroxyl (-OH) and methoxy (-OCH₃) groups makes the direct electrophilic substitution at a meta-position (C3) impossible.[1][2] Therefore, a more sophisticated strategy is required that circumvents electrophilic aromatic substitution for the key iodination step.

The chosen five-step pathway is designed for maximum control and reliability:

-

Esterification: The carboxylic acid is first protected as an ethyl ester to prevent its interference in subsequent base-mediated and organometallic reactions.

-

Exhaustive Methylation: Both phenolic hydroxyls are converted to methoxy groups, creating a symmetric intermediate, Ethyl 3,5-dimethoxybenzoate.

-

Selective Mono-demethylation: One of the two equivalent methoxy groups is selectively cleaved to unmask a single hydroxyl group, yielding Ethyl 3-hydroxy-5-methoxybenzoate.

-

Triflation: The newly revealed hydroxyl group is converted into an excellent leaving group, a triflate (-OTf), setting the stage for a substitution reaction.

-

Palladium-Catalyzed Iodination: A modern cross-coupling reaction is employed to displace the triflate group with iodide, definitively installing the iodine at the desired C3 position.

This sequence transforms the challenge from an intractable directing-group problem into a series of reliable, high-yielding functional group manipulations.

Figure 1: Proposed five-step synthetic pathway.

Experimental Protocols and Mechanistic Discussion

This section provides detailed, step-by-step procedures for each reaction in the synthetic sequence. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Ethyl 3,5-dihydroxybenzoate via Fischer Esterification

Causality: The initial step focuses on protecting the carboxylic acid as an ethyl ester. Fischer esterification is a classic, acid-catalyzed equilibrium process.[3] By using ethanol as both the reagent and the solvent, the equilibrium is driven towards the product side, ensuring a high conversion rate.[4][5] Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.[6]

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

| 3,5-Dihydroxybenzoic Acid | 154.12 | 15.4 g | 1.0 |

| Anhydrous Ethanol | 46.07 | 250 mL | Solvent |

| Concentrated H₂SO₄ | 98.08 | 2.5 mL | Catalyst |

Protocol:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxybenzoic acid (15.4 g, 100 mmol) and anhydrous ethanol (250 mL).

-

Stir the mixture to dissolve the solid. Once dissolved, slowly add concentrated sulfuric acid (2.5 mL) dropwise.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

After completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to neutralize residual acid, and finally with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by recrystallization from an ethanol/water mixture to afford Ethyl 3,5-dihydroxybenzoate as a white solid.

Step 2: Synthesis of Ethyl 3,5-dimethoxybenzoate

Causality: With the carboxylic acid protected, the two phenolic hydroxyls are methylated using the Williamson ether synthesis.[7][8] This Sₙ2 reaction involves the deprotonation of the phenols by a mild base (potassium carbonate) to form nucleophilic phenoxide ions, which then attack the electrophilic methyl group of dimethyl sulfate.[9][10] Acetone is used as a polar aprotic solvent to facilitate the reaction.

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

| Ethyl 3,5-dihydroxybenzoate | 182.17 | 18.2 g | 1.0 |

| Anhydrous K₂CO₃ | 138.21 | 41.5 g | 3.0 |

| Dimethyl Sulfate (Me₂SO₄) | 126.13 | 21.5 mL | 2.2 |

| Anhydrous Acetone | 58.08 | 300 mL | Solvent |

Protocol:

-

In a 500 mL three-neck flask fitted with a reflux condenser and a dropping funnel, suspend Ethyl 3,5-dihydroxybenzoate (18.2 g, 100 mmol) and anhydrous potassium carbonate (41.5 g, 300 mmol) in anhydrous acetone (300 mL).

-

Heat the suspension to reflux with vigorous stirring.

-

Add dimethyl sulfate (21.5 mL, 220 mmol) dropwise from the dropping funnel over 30 minutes.

-

Maintain the reflux for 8-10 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to give Ethyl 3,5-dimethoxybenzoate, which can be used in the next step without further purification if TLC shows high purity.

Step 3: Selective Mono-demethylation to Ethyl 3-hydroxy-5-methoxybenzoate

Causality: This step is crucial for differentiating the two methoxy positions. Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for the cleavage of aryl ethers. The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion. By using a single equivalent of BBr₃ at low temperature, we can achieve selective mono-demethylation. Since the two methoxy groups are equivalent, the reaction yields a single mono-demethylated product.

Figure 2: Mechanism of ether cleavage by BBr₃.

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

| Ethyl 3,5-dimethoxybenzoate | 210.22 | 21.0 g | 1.0 |

| Boron Tribromide (BBr₃) | 250.52 | 100 mL (1M in DCM) | 1.0 |

| Dichloromethane (DCM) | 84.93 | 200 mL | Solvent |

Protocol:

-

Dissolve Ethyl 3,5-dimethoxybenzoate (21.0 g, 100 mmol) in anhydrous dichloromethane (200 mL) in a 500 mL flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1M solution of boron tribromide in DCM (100 mL, 100 mmol) via cannula over 1 hour, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.

-

Allow the reaction to slowly warm to 0 °C and stir for another hour.

-

Quench the reaction by carefully adding methanol (20 mL) dropwise at 0 °C, followed by water (100 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting residue by flash column chromatography (Silica gel, gradient elution with 10-20% ethyl acetate in hexanes) to isolate Ethyl 3-hydroxy-5-methoxybenzoate.

Step 4: Synthesis of Ethyl 3-triflyloxy-5-methoxybenzoate

Causality: To facilitate a substitution reaction at the aromatic carbon, the phenolic -OH group must be converted into a more potent leaving group. The trifluoromethanesulfonyl (triflate, -OTf) group is one of the best leaving groups in organic chemistry. It is easily prepared by reacting the phenol with triflic anhydride in the presence of a non-nucleophilic base like pyridine to neutralize the triflic acid byproduct.

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

| Ethyl 3-hydroxy-5-methoxybenzoate | 196.19 | 19.6 g | 1.0 |

| Triflic Anhydride (Tf₂O) | 282.14 | 18.5 mL | 1.1 |

| Pyridine | 79.10 | 12.1 mL | 1.5 |

| Dichloromethane (DCM) | 84.93 | 250 mL | Solvent |

Protocol:

-

Dissolve Ethyl 3-hydroxy-5-methoxybenzoate (19.6 g, 100 mmol) in anhydrous DCM (250 mL) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (12.1 mL, 150 mmol) followed by the dropwise addition of triflic anhydride (18.5 mL, 110 mmol).

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the reaction with the addition of 1M HCl (100 mL).

-

Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

-

Dry over MgSO₄, filter, and concentrate in vacuo. The crude aryl triflate is typically of sufficient purity to be used directly in the next step.

Step 5: Palladium-Catalyzed Synthesis of this compound

Causality: This final step utilizes a palladium-catalyzed cross-coupling reaction to displace the triflate leaving group with an iodide nucleophile. This transformation is highly efficient and provides the regiochemical control that direct iodination lacks. The mechanism involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.

Figure 3: Simplified Palladium catalytic cycle.

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

| Ethyl 3-triflyloxy-5-methoxybenzoate | 328.25 | 32.8 g | 1.0 |

| Sodium Iodide (NaI) | 149.89 | 22.5 g | 1.5 |

| Pd(PPh₃)₄ | 1155.56 | 5.8 g | 0.05 |

| 1,4-Dioxane | 88.11 | 300 mL | Solvent |

Protocol:

-

In an oven-dried Schlenk flask, combine Ethyl 3-triflyloxy-5-methoxybenzoate (32.8 g, 100 mmol), sodium iodide (22.5 g, 150 mmol), and tetrakis(triphenylphosphine)palladium(0) (5.8 g, 5 mmol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous, degassed 1,4-dioxane (300 mL) via cannula.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Cool to room temperature and dilute with ethyl acetate (200 mL).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry over Na₂SO₄.

-

Concentrate the solution and purify the crude product by flash column chromatography (Silica gel, 5-10% ethyl acetate in hexanes) to yield the final product, this compound.

Characterization and Expected Yields

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.

| Step | Product | Typical Yield (%) |

| 1 | Ethyl 3,5-dihydroxybenzoate | 85 - 95% |

| 2 | Ethyl 3,5-dimethoxybenzoate | 90 - 98% |

| 3 | Ethyl 3-hydroxy-5-methoxybenzoate | 65 - 75% |

| 4 | Ethyl 3-triflyloxy-5-methoxybenzoate | 90 - 95% |

| 5 | This compound | 80 - 90% |

Conclusion

The synthesis of this compound from 3,5-dihydroxybenzoic acid has been successfully outlined through a strategic five-step sequence. This guide demonstrates that by avoiding problematic electrophilic aromatic substitution and instead employing a robust strategy of protection, functional group interconversion, and palladium-catalyzed cross-coupling, a challenging synthesis can be rendered logical and achievable. The detailed protocols and mechanistic rationale provided serve as a valuable resource for chemists engaged in the synthesis of complex aromatic intermediates for pharmaceutical and materials science applications.

References

- Otera, J. (1993). Fischer Esterification. In Modern Carbonyl Chemistry (pp. 237-264). Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527618211]

- Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.

- Kee, C. W., et al. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 53–61. [URL: https://www.researchgate.net/publication/283501712_Improved_Fischer_Esterification_of_Substituted_Benzoic_Acid_under_Sealed-Vessel_Microwave_Condition]

- Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. [URL: https://www.nippon-chem.co.jp/chemia/english/technical_info/tr_015/]

- JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [URL: https://www.jove.

- Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [URL: https://www.nippon-chem.co.jp/chemia/english/technical_info/tr_016/]

- BenchChem. (2025). Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols. [URL: https://www.benchchem.

- Khan Academy. (2012). Organic Mechanism Fischer Esterification 004. [URL: https://www.youtube.

- ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols. [URL: https://www.researchgate.

- Google Patents. (2010). Process for the iodination of aromatic compounds. [URL: https://patents.google.

- BenchChem. (2025). An In-Depth Technical Guide to Methyl 3-hydroxy-4,5-dimethoxybenzoate. [URL: https://www.benchchem.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis. [URL: https://doi.org/10.1017/UPO9788175968295.118]

- ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. [URL: https://www.researchgate.

- Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0323]

- Chemistry Steps. (n.d.). Williamson Ether Synthesis. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]

- Chem-Impex. (n.d.). 3-Iodo-5-(methoxycarbonyl)benzoic acid. [URL: https://www.chemimpex.com/products/3-iodo-5-methoxycarbonyl-benzoic-acid]

- ResearchGate. (n.d.). Synthesis of 3,5‐dimethoxy 2‐iodobenzoic acid. [URL: https://www.researchgate.net/figure/Synthesis-of-35-dimethoxy-2-iodobenzoic-acid_sfg1_323485770]

- Wikipedia. (n.d.). Williamson ether synthesis. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]

- Professor Dave Explains. (2018). Williamson Ether Synthesis. [URL: https://www.youtube.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis. [URL: https://jk-scientific.com/en/williamson-ether-synthesis]

- ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. [URL: https://www.researchgate.net/publication/257529944_Synthesis_characterization_and_crystal_structure_of_2-iodo-345-trimethoxybenzoic_acid]

- LookChem. (n.d.). Cas 54413-93-3, 2-IODO-5-METHOXYBENZOIC ACID. [URL: https://www.lookchem.com/cas-544/54413-93-3.html]

- Guidechem. (n.d.). How is 3,5-Dihydroxybenzoic acid applied and prepared?. [URL: https://www.guidechem.com/news/how-is-3-5-dihydroxybenzoic-acid-applied-and-prepared-100223.html]

- National Institutes of Health. (n.d.). 3-Iodo-5-methoxybenzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/57905757]

Sources

- 1. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Physical Properties of Ethyl 3-iodo-5-methoxybenzoate

Abstract

Ethyl 3-iodo-5-methoxybenzoate (CAS No. 717109-27-8) is a substituted aromatic ester of significant interest as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, purification, and formulation. This technical guide provides a comprehensive analysis of the known and predicted physical characteristics of this compound. While experimentally determined data for this specific molecule is not extensively available in public literature, this paper synthesizes predicted data from reliable chemical databases and provides detailed, field-proven experimental protocols for its empirical characterization. The methodologies are presented to ensure scientific integrity and reproducibility, empowering researchers in their synthetic and developmental endeavors.

Section 1: Introduction and Molecular Overview

This compound is a trifunctional aromatic compound featuring an ethyl ester, a methoxy group, and an iodine atom substituted on a benzene ring. This unique combination of functional groups makes it a versatile intermediate. The electron-donating methoxy group and the bulky, electron-withdrawing iodine atom create a specific electronic and steric environment, influencing the molecule's reactivity and physical behavior. The iodine atom, in particular, serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.

A precise knowledge of its physical properties—such as melting point, solubility, and spectral characteristics—is a non-negotiable prerequisite for its application. These properties dictate the choice of solvents for reactions and purifications, the conditions for crystallization, and the analytical methods for quality control.

Section 2: Core Physicochemical Properties

The fundamental physicochemical properties of a compound provide the first layer of practical information for a scientist. The data for this compound is summarized below, comprising both established and computationally predicted values.

| Property | Value | Data Type | Source |

| CAS Number | 717109-27-8 | Identifier | Echemi[1] |

| Molecular Formula | C₁₀H₁₁IO₃ | Established | Echemi[1] |

| Molecular Weight | 306.1 g/mol | Calculated | Echemi[1] |

| Exact Mass | 305.975 Da | Calculated | Echemi[1] |

| Density | 1.684 g/cm³ | Predicted | Echemi[1] |

| XLogP3 | 2.8 | Predicted | Echemi[1] |

| Polar Surface Area | 35.5 Ų | Predicted | Echemi[1] |

Expert Insights:

-

Molecular Weight: The molecular weight of 306.1 g/mol is essential for all stoichiometric calculations in reaction planning. The presence of a heavy iodine atom contributes significantly to this value.

-

Density: The predicted density of 1.684 g/cm³ is notably higher than that of water and many common organic solvents. This is a direct consequence of the iodine atom. In a biphasic system with an immiscible solvent like hexane, this compound would likely reside in the lower layer.

-

XLogP3: The predicted octanol-water partition coefficient (XLogP3) of 2.8 suggests that the compound is moderately lipophilic.[1] This indicates a preference for non-polar environments over aqueous ones, guiding the selection of solvents for extraction and chromatography (e.g., ethyl acetate/hexane mixtures would be a logical starting point).

Section 3: Solubility Profile and Determination

The solubility of a compound is a critical parameter for reaction engineering, purification, and formulation. Based on its structure—a moderately polar ester with a lipophilic iodinated aromatic ring—this compound is expected to be poorly soluble in water but soluble in a range of common organic solvents.

Expected Solubility:

-

High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO).

-

Moderate Solubility: Diethyl Ether, Tetrahydrofuran (THF).

-

Low to Insoluble: Water, Hexanes, Pentane.

Protocol 3.1: Experimental Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard isothermal shake-flask method for accurately determining the equilibrium solubility of a compound. This self-validating system ensures that the solution has reached saturation.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume (e.g., 2.0 mL) of a high-purity solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours, permitting the excess solid to settle.

-

Sampling & Dilution: Carefully withdraw a small aliquot from the clear supernatant of each vial using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals. Immediately dilute the aliquot with a known volume of a suitable mobile phase to prevent precipitation.

-

Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared from known concentrations of the compound.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Section 4: Spectroscopic & Spectrometric Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While experimental spectra for this compound are not published, its expected features can be reliably predicted based on its functional groups and substitution pattern.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy reveals information about the number, connectivity, and chemical environment of hydrogen atoms.

Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets or distinct singlets/doublets between δ 7.0-8.0 ppm. Their precise chemical shifts and coupling constants (J-values) depend on their position relative to the iodo, methoxy, and ester groups. We would expect three distinct signals, likely appearing as a triplet (or singlet) and two doublets (or singlets), depending on the meta-coupling.

-

Methoxy Protons (3H): A sharp singlet at approximately δ 3.8-3.9 ppm, characteristic of a methoxy group attached to an aromatic ring.

-

Ethyl Ester Methylene Protons (2H): A quartet at approximately δ 4.3-4.4 ppm, resulting from coupling to the adjacent methyl group (n+1 = 2+1 = 3+1 = 4 lines).

-

Ethyl Ester Methyl Protons (3H): A triplet at approximately δ 1.3-1.4 ppm, resulting from coupling to the adjacent methylene group (n+1 = 2+1 = 3 lines).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Signals (in CDCl₃, ~100 MHz):

-

Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 165-168 ppm.

-

Aromatic Carbons (6C): Six distinct signals between δ 90-160 ppm. The carbon directly attached to the iodine atom (C-I) will be significantly shifted upfield to ~δ 90-95 ppm. The carbon attached to the methoxy group (C-OMe) will be downfield (~δ 158-160 ppm), while the carbon attached to the ester (C-COOEt) will be around δ 130-135 ppm.

-

Ester Methylene Carbon (-OCH₂-): A signal around δ 60-62 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

-

Ester Methyl Carbon (-CH₃): A signal in the upfield region, around δ 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Expected Key IR Absorptions (cm⁻¹):

-

~3000-3100: Aromatic C-H stretching.

-

~2850-2980: Aliphatic C-H stretching (from ethyl and methoxy groups).

-

~1715-1730: A strong, sharp absorption from the ester carbonyl (C=O) stretch. This is one of the most diagnostic peaks.

-

~1580-1600: Aromatic C=C ring stretching.

-

~1200-1300: Aryl-alkyl ether C-O stretching (asymmetric).

-

~1000-1100: Aryl-alkyl ether C-O stretching (symmetric).

Section 5: Thermal Properties and Analysis

The melting point of a solid is a fundamental physical property that indicates purity. A sharp melting range suggests a high-purity substance, whereas a broad and depressed range often indicates the presence of impurities.

Protocol 5.1: Melting Point Determination

This protocol describes the standard capillary method for determining the melting point range of a crystalline solid.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the block rapidly to get a preliminary, approximate melting temperature. Let the apparatus cool.

-

Accurate Determination: With a new sample, heat the block rapidly to about 15-20 °C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Caption: Standard Operating Procedure for Melting Point Determination.

Section 6: Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.[1]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

References

-

The Royal Society of Chemistry. (2011). Supporting Information for an article in Organic & Biomolecular Chemistry. [Link]

-

The Royal Society of Chemistry. (Date N/A). Supplementary Information for an article. [Link]

-

The Royal Society of Chemistry. (2014). Supporting information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. [Link]

-

Human Metabolome Database. (Date N/A). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]

-

Human Metabolome Database. (Date N/A). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

ResearchGate. (Date N/A). Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1. [Link]

-

Cheméo. (Date N/A). Chemical Properties of Ethyl-3-methoxybenzoate (CAS 10259-22-0). [Link]

-

Chemspace. (Date N/A). Search results for CAS 717109-27-8. [Link]

-

PubChem. (Date N/A). Benzoic acid, 3-methoxy-, ethyl ester. [Link]

-

PubChem. (Date N/A). Ethyl 3-hydroxy-4-methoxybenzoate. [Link]

-

MDPI. (Date N/A). Purification and Characterization of Enterocins A, B, and a Novel High-Mass Bacteriocin from Enterococcus lactis-67 with Antilisterial Activity. [Link]

-

ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. [Link]

Sources

Ethyl 3-iodo-5-methoxybenzoate: A Technical Guide to its Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-iodo-5-methoxybenzoate is a halogenated aromatic ester with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its utility is underscored by the presence of three key functional groups: an ethyl ester, a methoxy group, and an iodine atom, each offering distinct reactivity for further chemical modification. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity and safety considerations. Due to the absence of experimentally determined melting and boiling points in publicly available literature, this guide further proposes a robust synthetic route, a detailed protocol for its characterization, and standard methodologies for the experimental determination of its key physicochemical properties.

Introduction

The strategic placement of iodo and methoxy groups on a benzoate scaffold makes this compound a valuable intermediate in medicinal chemistry and materials science. The iodine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse molecular fragments. The methoxy group and ethyl ester can be readily modified, providing further avenues for structural diversification. A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in these applications, from predicting its behavior in reaction mixtures to ensuring its purity and stability. This guide aims to consolidate the known information and provide a practical framework for researchers working with this compound.

Chemical Identity and Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is critical to note that the melting and boiling points are not yet experimentally reported in the literature.

| Property | Value | Source |

| CAS Number | 717109-27-8 | [1] |

| Molecular Formula | C₁₀H₁₁IO₃ | [1] |

| Molecular Weight | 306.1 g/mol | [1] |

| Density (Predicted) | 1.684 g/cm³ | [1] |

| XLogP3 (Predicted) | 2.8 | [1] |

| Melting Point | Not Experimentally Reported | |

| Boiling Point | Not Experimentally Reported |

Based on the properties of structurally similar compounds (Table 2), it can be inferred that this compound is likely a solid at room temperature with a relatively high boiling point. The presence of the heavy iodine atom would be expected to increase both the melting and boiling points compared to its non-iodinated analog, ethyl 3-methoxybenzoate.

Table 2: Physicochemical Properties of Structurally Related Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) |

| Ethyl 3-methoxybenzoate | Not applicable (liquid at room temp.) | 250-252 |

| Methyl 3-iodo-4-methoxybenzoate | 95 | Not reported |

| 2-Iodo-5-methoxybenzoic acid | 136-137 | 351.2 (Predicted) |

| Ethyl 4-methoxybenzoate | 7-8 | 263 |

| Ethyl 4-hydroxy-3-methoxybenzoate | 43-45 | 108-110 (at 2 mmHg) |

Proposed Synthesis and Purification

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from 3-hydroxy-5-iodobenzoic acid, as illustrated in the workflow diagram below.

Sources

Solubility of Ethyl 3-iodo-5-methoxybenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 3-iodo-5-methoxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest in synthetic organic chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination.

Introduction: The Significance of Solubility in a Scientific Context

The solubility of a compound, defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a stable, homogeneous solution, is a fundamental physicochemical property. For researchers and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a cornerstone of successful experimental design and product development. In the case of this compound, a halogenated aromatic ester, its solubility characteristics will dictate the choice of solvents for chemical synthesis, extraction, and purification processes like recrystallization. Furthermore, in a pharmaceutical context, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various media is a critical determinant of its processability and, ultimately, its therapeutic efficacy.

This guide will delve into the theoretical underpinnings of solubility, provide a robust experimental protocol for its determination, and offer insights into predicting solubility behavior.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1][2] This concept is rooted in the polarity of both the solute (this compound) and the solvent. Polar solvents tend to dissolve polar solutes, while nonpolar solvents are better suited for nonpolar solutes.[1]

Molecular Structure of this compound:

-

CAS Number: 717109-27-8[3]

-

Molecular Formula: C10H11IO3[3]

-

Molecular Weight: 306.1 g/mol [3]

-

Key Functional Groups:

-

Ester (-COOEt): This group introduces polarity and potential for dipole-dipole interactions.

-

Methoxy (-OCH3): Another polar group contributing to the molecule's overall polarity.

-

Iodo (-I): A large, polarizable halogen atom that can participate in van der Waals forces.

-

Benzene Ring: A nonpolar, aromatic core.

-

The presence of both polar functional groups and a nonpolar aromatic ring suggests that this compound will exhibit a nuanced solubility profile, likely being soluble in a range of solvents with varying polarities. Its solubility in highly nonpolar solvents like hexanes may be limited due to the polar ester and methoxy groups. Conversely, its solubility in highly polar protic solvents like water is also expected to be low due to the large, nonpolar aromatic ring. Therefore, solvents of intermediate polarity, such as ethyl acetate, dichloromethane, and acetone, are likely to be effective at dissolving this compound.

Recent advancements in computational chemistry and machine learning offer promising avenues for more quantitative solubility prediction.[4][5] These models utilize molecular descriptors to forecast solubility in various solvents, providing valuable insights that can guide experimental work.[4][5]

Health and Safety Considerations

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified with the following hazards:

-

H319: Causes serious eye irritation.[3]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6]

-

P270: Do not eat, drink or smoke when using this product.[3][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7]

-

P301+P317: IF SWALLOWED: Get medical help.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Always handle this compound in a well-ventilated area, preferably a fume hood, and utilize appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a compound. This method is reliable and provides a quantitative measure of solubility at a specific temperature.

Materials and Equipment

-

This compound (solid)

-

High-purity organic solvents of interest

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath. The temperature should be precisely controlled and recorded.

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to remain at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature using the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100 g of solvent.

-

Quantitative Solubility Data

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) |

| To be determined experimentally | |||

| e.g., Hexane | 0.1 | 25 | |

| e.g., Toluene | 2.4 | 25 | |

| e.g., Diethyl Ether | 2.8 | 25 | |

| e.g., Dichloromethane | 3.1 | 25 | |

| e.g., Ethyl Acetate | 4.4 | 25 | |

| e.g., Acetone | 5.1 | 25 | |

| e.g., Ethanol | 5.2 | 25 | |

| e.g., Methanol | 6.6 | 25 | |

| e.g., Dimethyl Sulfoxide (DMSO) | 7.2 | 25 |

Conclusion

The solubility of this compound is a critical parameter that influences its application in research and development. While predictive models based on molecular structure offer valuable initial guidance, rigorous experimental determination remains the gold standard. The isothermal shake-flask method detailed in this guide provides a robust and reliable means of obtaining accurate quantitative solubility data. By understanding the theoretical principles and adhering to a validated experimental protocol, researchers can effectively characterize the solubility profile of this compound, enabling more efficient process development, formulation design, and overall scientific advancement.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Echemi. (n.d.). This compound.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - YouTube.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

- Vertex AI Search. (2024, December 19). Safety Data Sheet.

- PMC - NIH. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures.

Sources

- 1. chem.ws [chem.ws]

- 2. youtube.com [youtube.com]

- 3. echemi.com [echemi.com]

- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.unipd.it [research.unipd.it]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

1H and 13C NMR spectral data of Ethyl 3-iodo-5-methoxybenzoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 3-iodo-5-methoxybenzoate

Abstract

This compound (C₁₀H₁₁IO₃) is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis.[1][2] A thorough understanding of its structural features is paramount for its application in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It offers a detailed interpretation of chemical shifts and coupling constants, grounded in fundamental principles of substituent effects and spin-spin coupling phenomena. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural characterization.

Molecular Structure and Atom Numbering

To facilitate unambiguous spectral assignment, the standard IUPAC numbering system is applied to the this compound structure. The ethyl ester group is at position C1, the iodine atom at C3, and the methoxy group at C5.

Caption: Molecular structure of this compound with IUPAC numbering.

Theoretical Principles: Substituent Effects on Aromatic NMR Spectra

The chemical shifts of the aromatic protons and carbons in this compound are governed by the electronic effects of the three substituents:

-

Ethyl Ester Group (-COOEt): This group is electron-withdrawing and deactivating due to both the inductive effect (-I) and the resonance effect (-R). It deshields the ortho (C2, C6) and para (C4) positions.

-

Iodine (-I): Iodine is an electronegative halogen that exhibits a deactivating inductive effect (-I). However, it also has lone pairs that can be donated into the ring via resonance (+R), which primarily shields the ortho and para positions. For halogens, the inductive effect typically dominates its influence on reactivity, but its effect on NMR shifts is more complex. A significant factor for the directly attached carbon (C3) is the "heavy-atom effect," which causes a strong upfield (shielding) shift in the ¹³C NMR spectrum.[3]

-

Methoxy Group (-OCH₃): This is a strongly activating, electron-donating group. The oxygen's lone pairs participate in resonance (+R), significantly shielding the ortho (C4, C6) and para (C2) positions.[4]

The final chemical shift of each nucleus is a net result of these competing electronic influences.

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized procedure for acquiring high-quality NMR data for aromatic compounds like this compound.

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules, and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) serve as convenient internal references.[5]

-

Dissolution: Vortex the sample gently until the solid is completely dissolved to ensure a homogeneous solution, which is critical for high-resolution spectra.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the tube into the spectrometer (e.g., a 400 MHz instrument).

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.[6]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum is characterized by distinct signals for the aromatic protons and the ethyl group protons. The integration of these signals should correspond to a 3:2:3 ratio (aromatic:methylene:methyl).

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 7.6 - 7.8 | t | J ≈ 1.5 (meta) | 1H |

| H-6 | 7.4 - 7.6 | t | J ≈ 1.5 (meta) | 1H |

| H-4 | 7.1 - 7.3 | t | J ≈ 1.5 (meta) | 1H |

| -OCH₂CH₃ | 4.3 - 4.4 | q | J ≈ 7.1 (vicinal) | 2H |

| -OCH₃ | 3.8 - 3.9 | s | - | 3H |

| -OCH₂CH₃ | 1.3 - 1.4 | t | J ≈ 7.1 (vicinal) | 3H |

Interpretation of Signals:

-

Aromatic Protons (H-2, H-4, H-6):

-

The aromatic region (typically 6.5-8.5 ppm) will contain three signals, each integrating to one proton.[7][8]

-

All three protons (H-2, H-4, H-6) are meta to each other. Therefore, they are expected to appear as triplets (or more accurately, triplets with fine splitting, often appearing as narrow multiplets) due to coupling with their two meta neighbors. The meta coupling constant (⁴J) is typically small, around 1-3 Hz.[9][10][11]

-

H-2: This proton is flanked by the electron-withdrawing ester (C1) and iodo (C3) groups, making it the most deshielded (downfield) of the aromatic protons.

-

H-6: This proton is ortho to the withdrawing ester group and ortho to the donating methoxy group. The net effect places it at an intermediate chemical shift.

-

H-4: This proton is situated between the iodo and methoxy groups. Being ortho to the strongly donating methoxy group, it is expected to be the most shielded (upfield) of the three aromatic protons.

-

-

Ethyl Group Protons (-OCH₂CH₃):

-

The methylene (-OCH₂-) protons appear as a quartet around δ 4.3-4.4 ppm due to vicinal (³J) coupling with the three methyl protons. Its downfield shift is caused by the adjacent electronegative oxygen atom.

-

The methyl (-CH₃) protons appear as a triplet around δ 1.3-1.4 ppm due to vicinal coupling with the two methylene protons. The coupling constant for both the quartet and triplet will be identical (≈ 7.1 Hz).[10]

-

-

Methoxy Protons (-OCH₃):

-

The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with. They will appear as a sharp singlet around δ 3.8-3.9 ppm.

-

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C=O | 165 - 167 | Ester carbonyl, downfield.[12][13] |

| C-5 (-OCH₃) | 159 - 161 | Attached to electron-donating OCH₃ group. |

| C-1 (-COOEt) | 131 - 133 | Quaternary carbon attached to the ester. |

| C-2 | 125 - 128 | Aromatic CH. |

| C-6 | 122 - 124 | Aromatic CH. |

| C-4 | 115 - 118 | Aromatic CH, shielded by ortho -OCH₃. |

| C-3 (-I) | 92 - 95 | Strong shielding due to "heavy-atom effect".[3] |

| -OC H₂CH₃ | 61 - 62 | Methylene carbon attached to oxygen.[12][13] |

| -OC H₃ | 55 - 56 | Methoxy carbon. |

| -OCH₂C H₃ | 14 - 15 | Aliphatic methyl carbon.[12][13] |

Interpretation of Signals:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing far downfield around 165-167 ppm.[13]

-

Aromatic Carbons (C1-C6): These carbons resonate in the 90-165 ppm range.[8]

-

C-5: The carbon directly attached to the methoxy group is significantly deshielded by the electronegative oxygen and appears downfield, typically around 160 ppm.

-

C-1: The ipso-carbon of the ester group appears as a quaternary signal around 131-133 ppm.

-

C-3: The carbon bearing the iodine atom is dramatically shielded due to the heavy-atom effect, causing it to appear significantly upfield (≈ 93 ppm), a highly characteristic signal for iodo-substituted aromatics.[3]

-

C-2, C-4, C-6: These are protonated carbons. Their shifts are a composite of the various substituent effects. C-4, being ortho to the electron-donating methoxy group, is expected to be the most shielded of the three. C-2 and C-6 will have intermediate shifts.

-

-

Aliphatic Carbons:

Confirmation via 2D NMR Spectroscopy

While 1D spectra provide the primary data, 2D NMR experiments like HSQC and HMBC are invaluable for confirming assignments, especially in complex molecules.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[14][15] It would definitively link the proton signals for H-2, H-4, and H-6 to their corresponding carbon signals (C-2, C-4, C-6), and similarly for the ethyl and methoxy groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away (²J and ³J), which is crucial for piecing together the molecular framework.[14][15]

Caption: Key HMBC correlations expected for this compound.

Key Expected HMBC Correlations:

-

The aromatic protons H-2 and H-6 will show a ³J correlation to the carbonyl carbon (C=O).

-

The methylene protons (-OCH₂-) will show a ²J correlation to the carbonyl carbon.

-

The methoxy protons (-OCH₃) will show a ³J correlation to C-5.

-

The aromatic proton H-4 will show ³J correlations to both C-2 and C-6.

These correlations provide unequivocal evidence for the relative positions of the substituents and confirm the overall structure.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for a complete and unambiguous structural assignment. The key diagnostic features include three distinct meta-coupled aromatic proton signals, the characteristic upfield shift of the iodine-bearing C-3 in the ¹³C spectrum due to the heavy-atom effect, and the expected signals for the ethyl ester and methoxy functional groups. This guide provides the foundational spectral knowledge necessary for researchers to confidently identify and utilize this compound in synthetic applications.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

-

The Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

-

Reich, H. J. Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

-

Oregon State University. Analyzing Coupling Constants. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

The Royal Society of Chemistry. Supporting Information For. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Filo. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... [Link]

-

Filo. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... [Link]

-

The Royal Society of Chemistry. 4. [Link]

-

University of Colorado Boulder. Aromatics - Organic Chemistry. [Link]

-

ResearchGate. (A) 500 MHz 1 H– 13 C HSQC spectrum of the ethyl acetate extract of.... [Link]

-

Papadopoulou, M. V., et al. (1989). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. Magnetic Resonance in Chemistry, 27(9), 815-822. [Link]

-

Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-243. [Link]

-

Keller, L. R. nuclear magnetic resonance - spectroscopy. [Link]

-

LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

University of Calgary. CSD Solution #13. [Link]

-

Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

-

PubChem. This compound (C10H11IO3). [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. PubChemLite - this compound (C10H11IO3) [pubchemlite.lcsb.uni.lu]

- 3. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. rsc.org [rsc.org]

- 6. chem.uoi.gr [chem.uoi.gr]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 13. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. [askfilo.com]

- 14. researchgate.net [researchgate.net]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Mass spectrometry analysis of Ethyl 3-iodo-5-methoxybenzoate

Introduction

This compound is a key organic intermediate used in the synthesis of various pharmaceutical compounds and complex molecules. Its precise structural characterization and purity assessment are critical for ensuring the quality, safety, and efficacy of downstream products. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and high-resolution mass analyzers (HRMS), stands as a premier analytical technique for this purpose.[1][2] It offers unparalleled sensitivity and specificity, enabling confident molecular formula determination and structural elucidation through detailed fragmentation analysis.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the analysis of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). It details a robust, self-validating protocol, explains the scientific rationale behind key experimental choices, and offers a detailed interpretation of the resulting mass spectral data.

Foundational Principles: Analyte & Technique Selection

Physicochemical Properties of this compound

A thorough understanding of the analyte's structure is the foundation of any successful analytical method.

-

Molecular Formula: C₁₀H₁₁IO₃[5]

-

Molecular Weight (Monoisotopic): 305.9753 g/mol [5]

-

Structure: The molecule consists of a benzene ring substituted with an ethyl ester group, a methoxy group, and an iodine atom.

These functional groups dictate the molecule's behavior during analysis:

-

The aromatic ring and ester group provide sites for protonation, making positive mode electrospray ionization (ESI) a suitable choice.[6]

-

The iodine atom is a critical feature. As a heavy halogen, its C-I bond is a likely site for fragmentation.[7] Furthermore, iodine is monoisotopic (¹²⁷I), so it will not produce the characteristic M+2 isotopic pattern seen with chlorine or bromine.[8][9]

-

The overall structure is relatively nonpolar, making it well-suited for reverse-phase liquid chromatography.

Rationale for LC-HRMS

For the definitive characterization of pharmaceutical intermediates like this compound, a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) or Orbitrap-based HRMS system is recommended.[1][3]

-

Liquid Chromatography (LC): Provides essential separation of the target analyte from synthesis precursors, byproducts, or degradants, preventing ion suppression and ensuring accurate analysis.[10]

-

High-Resolution Mass Spectrometry (HRMS): Delivers sub-5 ppm mass accuracy, which is crucial for unequivocally determining the elemental composition of the parent ion and its fragments.[3] This level of precision is indispensable for confirming the identity of the compound and elucidating its structure.[1][4]

Experimental Methodology: A Validated Protocol

This section outlines a detailed, step-by-step methodology for the analysis. The described protocols are designed to be self-validating, meaning they incorporate steps and rationale that ensure robust and reproducible results.

Sample and Standard Preparation

The objective is to prepare a clean sample solution that is compatible with the LC-MS system.

Protocol:

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and transfer it to a 1.0 mL volumetric flask.

-

Dissolution: Add HPLC-grade methanol to the flask to dissolve the compound completely. Methanol is chosen for its ability to readily dissolve the analyte and its compatibility with reverse-phase mobile phases.

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to achieve a final concentration of 1 µg/mL. The addition of formic acid aids in the protonation of the analyte in the ESI source.[11]

Liquid Chromatography Parameters

The goal of the LC method is to achieve sharp, symmetrical peak shapes for the analyte with adequate retention.

| Parameter | Recommended Setting | Rationale |

| LC System | High-Performance Liquid Chromatograph (HPLC) or Ultra-High Performance Liquid Chromatograph (UHPLC) | Provides the necessary pressure and flow control for high-efficiency separations. |

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size | The C18 stationary phase effectively retains the nonpolar aromatic analyte. The smaller particle size (UHPLC) enhances peak resolution and speed. |

| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous phase with an acid modifier to promote ionization.[11] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic phase to elute the analyte from the C18 column. |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min | A gradient elution ensures that the analyte is eluted as a sharp peak and that any more nonpolar impurities are washed from the column. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |

| Injection Vol. | 2 µL | A small injection volume prevents peak distortion and overloading of the column and MS source. |

High-Resolution Mass Spectrometry Parameters

The MS parameters are optimized to achieve sensitive detection of the parent ion and generate informative fragment ions for structural confirmation.

| Parameter | Recommended Setting | Rationale |

| Mass Spectrometer | Q-TOF or Orbitrap HRMS Instrument | Provides high mass accuracy (<5 ppm) and resolution (>20,000 FWHM) for confident elemental composition assignment.[3][12] |

| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique ideal for polar and semi-polar molecules, minimizing in-source fragmentation and preserving the molecular ion.[6][13] |

| Ionization Mode | Positive (+) | The ester and methoxy groups can be readily protonated to form [M+H]⁺ ions. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |

| Gas Temp. | 325 °C | Facilitates desolvation of the ESI droplets. |

| Gas Flow | 8 L/min | Aids in desolvation and protects the mass analyzer from solvent vapor. |

| Mass Range (MS1) | 100 - 500 m/z | Covers the expected mass of the analyte and potential low-mass fragments. |

| Acquisition Mode | MS/MS (Tandem MS) | Data-dependent acquisition (DDA) or targeted MS/MS to trigger fragmentation of the primary ion of interest. |

| Collision Energy | Ramped 10-40 eV | A range of collision energies ensures the generation of a comprehensive set of fragment ions, from simple losses to more complex cleavages. |

Data Interpretation & Structural Elucidation

Full Scan MS Analysis (MS1): Confirming the Precursor Ion

The first step in data analysis is to identify the protonated molecular ion, [M+H]⁺, in the full scan spectrum.

-

Theoretical Mass: The exact monoisotopic mass of the neutral molecule (C₁₀H₁₁IO₃) is 305.9753 Da.

-

Expected Ion: The expected protonated molecule [C₁₀H₁₂IO₃]⁺ will have an m/z of 306.9831 .

High-resolution analysis allows for the confirmation of the elemental formula. The measured mass should be within 5 ppm of the theoretical mass.

| Ion Formula | Ion Type | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

| C₁₀H₁₁IO₃ | [M+H]⁺ | 306.9831 | 306.9825 | -1.95 |

Tandem MS Analysis (MS/MS): Elucidating the Structure

Fragmentation of the precursor ion (m/z 306.9831) provides definitive structural proof. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For aromatic esters, cleavage often occurs at the bonds adjacent to the carbonyl group.[14][15]

Predicted Fragmentation Pathways:

-

Loss of Ethylene (-28 Da): A common fragmentation for ethyl esters is the neutral loss of ethylene (C₂H₄) via a rearrangement, leading to the formation of the protonated carboxylic acid.

-

Loss of Ethoxy Radical (-45 Da): Direct cleavage of the C-O bond results in the loss of an ethoxy radical (•OCH₂CH₃) to form a stable acylium ion.[15]

-

Loss of Iodine (-127 Da): Cleavage of the C-I bond can lead to the loss of an iodine radical, a characteristic fragmentation for halogenated compounds.[7][16]

-

Loss of Carbon Monoxide (-28 Da) from Acylium Ion: The acylium ion formed in pathway #2 can further lose carbon monoxide (CO).

The following diagram illustrates these key fragmentation pathways.

Table of Predicted Fragment Ions:

| Observed m/z (Hypothetical) | Proposed Formula | Proposed Loss | Description |

| 278.9569 | [C₈H₈IO₂]⁺ | - C₂H₄ | Loss of ethylene from the ethyl ester group. |

| 179.9514 | [C₈H₄O₃]⁺ | - I•, - C₂H₄ | Loss of iodine radical and ethylene. |

| 152.0473 | [C₈H₈O₃]⁺ | - I• | Loss of the iodine radical from the parent ion. |

| 124.0524 | [C₇H₈O₂]⁺ | - I•, - CO | Subsequent loss of carbon monoxide from the m/z 152 fragment. |

Conclusion

The combination of liquid chromatography with high-resolution mass spectrometry provides a powerful and definitive method for the analysis of this compound. By leveraging accurate mass measurements in both full scan (MS1) and tandem MS (MS/MS) modes, this approach allows for unambiguous confirmation of the elemental composition and detailed structural elucidation through fragmentation analysis. The protocol described herein offers a robust and reliable foundation for the quality control and characterization of this important pharmaceutical intermediate, ensuring the integrity of drug development and manufacturing processes.

References

-

Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. (2017). PubMed. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (n.d.). Spectroscopy Online. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World (DDW). Retrieved from [Link]

-

Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Quantitative analysis of small molecules in biological samples. (n.d.). University of Alabama at Birmingham. Retrieved from [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (n.d.). ACS Publications. Retrieved from [Link]

-

Ultra-high-resolution mass spectrometry in chemical-pharmaceutical analyses. (2024). almagrey. Retrieved from [Link]

-

Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. Retrieved from [Link]

-

Bioanalysis of Small and Large Molecules using LC-MS. (2023). Charles River Laboratories. Retrieved from [Link]

-

Ionization Techniques in MS|Electrospray|Chemical|Matrix Assisted Laser Desorption. (2022). YouTube. Retrieved from [Link]

-

Ethyl 3,5-dimethoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

GCMS Section 6.14. (n.d.). Whitman College. Retrieved from [Link]

-

Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

Chemical-Vapor-Assisted Electrospray Ionization for Increasing Analyte Signals in Electrospray Ionization Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

-

Quantifying Small Molecules by Mass Spectrometry. (n.d.). LCGC International. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

Chemical Properties of Ethyl-3-methoxybenzoate. (n.d.). Cheméo. Retrieved from [Link]

-

High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Video: Mass Spectrometry: Aromatic Compound Fragmentation. (2024). JoVE. Retrieved from [Link]

-

Ethyl 3-hydroxy-5-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]

-

Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes. (2022). YouTube. Retrieved from [Link]

-

Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (2023). MDPI. Retrieved from [Link]

-

Radicals and Mass Spectrometry (MS) Spring 2021. (n.d.). University of Texas at Dallas. Retrieved from [Link]

Sources

- 1. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ncfinternational.it [ncfinternational.it]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. longdom.org [longdom.org]

- 5. echemi.com [echemi.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. uab.edu [uab.edu]

- 11. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. GCMS Section 6.14 [people.whitman.edu]

- 16. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

An In-Depth Technical Guide to the FT-IR Spectrum and Functional Group Analysis of Ethyl 3-iodo-5-methoxybenzoate

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 3-iodo-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the vibrational frequencies associated with the molecule's distinct functional groups. The insights provided herein are grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the precise characterization of molecular structures is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for elucidating the functional groups present within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a unique "molecular fingerprint," offering critical data for identity confirmation, purity assessment, and the study of molecular interactions.

This compound is a polysubstituted aromatic ester with functional groups that are pivotal to its reactivity and potential applications. A thorough understanding of its FT-IR spectrum is essential for quality control during its synthesis and for predicting its chemical behavior in subsequent reactions. This guide will deconstruct the expected FT-IR spectrum of this compound, correlating specific absorption bands with their corresponding molecular vibrations.

Experimental Protocol: ATR-FTIR Spectroscopy of a Liquid Sample

For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the preferred method due to its minimal sample preparation and high reproducibility.[1][2]

Step-by-Step Methodology

-